N-(Phenylseleno)phthalimide

Alkene difunctionalization Regioselective selenylation Silanols

Procure N-(Phenylseleno)phthalimide (NPSP) as the premier electrophilic selenium reagent when reaction fidelity is non-negotiable. Unlike moisture-sensitive PhSeCl (which releases corrosive HCl) or diphenyl diselenide (which requires oxidative pre-activation), NPSP delivers >20:1 regioselectivity in hydroxyselenylation and up to 96% ee in enantioselective selenolactonization. For proteomics, it achieves quantitative thiol labeling in seconds—eliminating the disulfide scrambling seen with iodoacetamide. Its bench-stable crystalline form simplifies handling and ensures consistent stoichiometry, making it the optimal choice for late-stage functionalization and high-throughput LC-MS/MS workflows.

Molecular Formula C14H9NO2Se
Molecular Weight 302.2 g/mol
CAS No. 71098-88-9
Cat. No. B1200444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Phenylseleno)phthalimide
CAS71098-88-9
SynonymsN-phenylselenophthalimide
Molecular FormulaC14H9NO2Se
Molecular Weight302.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Se]N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C14H9NO2Se/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h1-9H
InChIKeyTYZFQSLJTWPSDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Phenylseleno)phthalimide (CAS 71098-88-9): An Electrophilic Selenium Reagent for Chemical Biology and Organic Synthesis Procurement


N-(Phenylseleno)phthalimide (CAS 71098-88-9), commonly abbreviated as N-PSP or NPSP, is a bench-stable, commercially available electrophilic selenium reagent belonging to the class of selenamides [1]. It serves as a versatile carrier of the phenylseleno (PhSe) group, enabling the installation of selenium into organic frameworks under mild conditions . Originally introduced by Nicolaou and coworkers in 1979, N-PSP has become widely adopted for alkene selenofunctionalization, α-selenylation of carbonyl compounds, and selective derivatization of biological thiols for mass spectrometry applications [1][2]. Its crystalline solid form offers practical handling advantages over many traditional organoselenium reagents, positioning it as a preferred electrophilic selenium source for both synthetic and bioanalytical workflows [3].

Why N-(Phenylseleno)phthalimide Cannot Be Readily Substituted: Reactivity, Stability, and Selectivity Differentiators


Substituting N-(phenylseleno)phthalimide with other electrophilic selenium sources or structurally analogous sulfur-based reagents is not straightforward due to critical differences in reactivity, stability, and chemoselectivity. PhSeCl, a commonly employed alternative, is moisture-sensitive, releases corrosive HCl, and often exhibits poor regiocontrol [1]. Diphenyl diselenide requires oxidative or photochemical activation and can be inefficient in stoichiometric transformations [2]. Notably, the sulfur analog N-phenylthiophthalimide fails to react under conditions where N-PSP readily undergoes selenofluorination [3]. Furthermore, among selenamide reagents for thiol derivatization, N-PSP provides quantitative conversion within seconds using minimal excess reagent, a kinetic advantage not uniformly shared by all selenamides [4]. These divergent properties underscore why N-PSP's specific reactivity profile must be evaluated on its own merits for procurement decisions.

Quantitative Differentiation of N-(Phenylseleno)phthalimide Against Closest Analogs and Alternatives


Regioselectivity in Hydroxyselenylation: N-PSP Outperforms Phenylselenenyl Chloride (PhSeCl) with >20:1 Control

N-(Phenylseleno)phthalimide enables highly regioselective hydroxyselenylation of allylic silanols under basic conditions, achieving >20:1 regioselectivity [1]. In stark contrast, the addition of PhSeCl to structurally related systems (e.g., acetoxycyclohex-2-ene) proceeds with negligible regiocontrol and is non-regiospecific [2]. The use of N-PSP allows predictable installation of the PhSe group and a hydroxyl moiety across the alkene, a level of control not attainable with the more reactive but promiscuous PhSeCl reagent.

Alkene difunctionalization Regioselective selenylation Silanols

Enantioselective Selenofunctionalization: Achieving up to 96% ee with N-PSP vs. Inactive or Low-Selectivity Alternatives

N-(Phenylseleno)phthalimide has been successfully employed in catalytic, highly enantioselective selenolactonization of olefinic acids, yielding selenolactones with up to 96% enantiomeric excess (ee) when using (DHQD)2PHAL as the catalyst [1]. Alternative electrophilic selenium reagents such as PhSeCl or PhSeBr are not typically amenable to such high levels of asymmetric induction in analogous transformations, often yielding racemic or low-ee products. This positions N-PSP as the electrophilic selenium source of choice for accessing enantioenriched organoselenium compounds.

Asymmetric catalysis Selenolactonization Enantioselective synthesis

Reactivity Divergence: N-PSP Enables Selenofluorination While Sulfur Analog N-Phenylthiophthalimide Remains Inert

In the phenylselenofluorination of alkynes, N-(phenylseleno)phthalimide reacts smoothly with triethylamine trishydrofluoride to effect formal addition of 'PhSeF' across the triple bond [1]. Crucially, the sulfur analog N-phenylthiophthalimide exhibits no reaction whatsoever under identical conditions [1]. This demonstrates that the Se–N bond in N-PSP is uniquely activated toward nucleophilic fluoride sources, whereas the S–N bond in the thio analog is inert. Additionally, N-PSP does not require strong acid activation for this transformation, allowing its use with acid-sensitive substrates.

Selenofluorination Alkynes Chemoselectivity

Practical Advantages Over ArSeCN: Higher Yields and Greater Commercial Availability of N-PSP

N-(Phenylseleno)phthalimide has been directly compared to aryl selenocyanates (ArSeCN) in the conversion of alcohols to alkyl aryl selenides [1]. Grieco and colleagues noted that ArSeCN is a 'nuisance to prepare and difficult to work with' and that N-PSP serves as a 'more effective alternative' [1]. Quantitatively, N-PSP provides higher yields of the alkyl aryl selenide product and is more readily available from commercial sources [1]. This positions N-PSP as the more practical reagent for routine laboratory use.

Alkyl aryl selenide synthesis Reagent accessibility Yield optimization

Thiol Derivatization Kinetics: N-PSP Achieves Quantitative Conversion in Seconds vs. 30 Minutes with Iodoacetamide

In the context of derivatizing thiols for mass spectrometric analysis, N-(phenylseleno)phthalimide demonstrates exceptionally rapid reaction kinetics [1]. Using a slight excess of N-PSP (1.1–2:1 ratio relative to thiol) in acetonitrile, quantitative conversion of thiols is achieved within seconds [1][2]. This contrasts sharply with traditional alkylating reagents such as iodoacetamide, which typically require incubation times of 30 minutes or longer for complete derivatization [1]. The reaction is also highly selective for thiols over other nucleophilic amino acid side chains under these conditions.

Thiol bioconjugation Mass spectrometry sample preparation Proteomics

Balanced Electrophilicity: N-PSP Fills the Reactivity Gap Between Overly Strong PhSeCl and Insufficiently Reactive Diphenyl Diselenide

The electrophilic reactivity of N-(phenylseleno)phthalimide occupies a useful intermediate position between the highly reactive phenylselenenyl chloride (PhSeCl) and the relatively inert diphenyl diselenide [1]. As noted in synthetic methodology discussions, 'N-PSP can be used if PhSeCl is too strong and diphenyl diselenide is too weak or wasteful' [1]. This intermediate electrophilicity allows N-PSP to participate in a broader range of transformations with functional group tolerance that PhSeCl lacks, while avoiding the need for external oxidants or activators required for diphenyl diselenide.

Electrophilic selenium reagents Reagent selection Synthetic methodology

Optimal Procurement Scenarios for N-(Phenylseleno)phthalimide Based on Quantified Performance Advantages


Regioselective Alkene Difunctionalization for Complex Molecule Synthesis

In synthetic sequences requiring predictable installation of selenium and oxygen (or nitrogen) functionality across unactivated alkenes, N-(phenylseleno)phthalimide is the preferred reagent. Its demonstrated >20:1 regioselectivity in hydroxyselenylation [1] and compatibility with mild Zn(OTf)2 catalysis for amino- and oxyselenation [2] enable the synthesis of seleno-substituted heterocycles and vicinally functionalized selenides with high fidelity. Procure N-PSP when regioisomeric purity is critical and alternative reagents like PhSeCl yield intractable mixtures.

Asymmetric Synthesis of Enantioenriched Organoselenium Compounds

When the research objective demands enantiomerically enriched selenolactones or related chiral organoselenium molecules, N-PSP should be procured as the electrophilic selenium source of choice. As demonstrated in catalytic enantioselective selenolactonization achieving up to 96% ee [1], N-PSP is uniquely compatible with chiral organocatalysts to deliver high levels of asymmetric induction. No other commercially available electrophilic selenium reagent has been demonstrated to achieve comparable enantioselectivity in analogous transformations.

High-Throughput Thiol Derivatization for Mass Spectrometry-Based Proteomics

For core proteomics facilities or research groups processing large sample cohorts requiring thiol protection or labeling prior to LC-MS/MS analysis, N-PSP offers unparalleled speed and selectivity. The ability to achieve quantitative thiol derivatization in seconds [1] rather than 30 minutes (as with iodoacetamide) enables sample preparation workflows that are both faster and less prone to disulfide scrambling or oxidation artifacts. Procure N-PSP when sample throughput and thiol labeling fidelity are primary operational metrics.

Selenofunctionalization of Acid-Sensitive or Base-Labile Substrates

When working with substrates containing acid- or base-sensitive functional groups, N-PSP is the optimal electrophilic selenium reagent due to its ability to function under near-neutral conditions without requiring strong acid (as does PhSeCl) or basic oxidative activation (as does diphenyl diselenide). The Zn(OTf)2-catalyzed selenofunctionalization protocol [1] and phenylselenofluorination [2] both proceed under mild, functional-group-tolerant conditions, making N-PSP the preferred choice for complex natural product derivatization or late-stage functionalization of advanced intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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